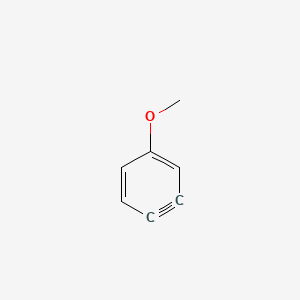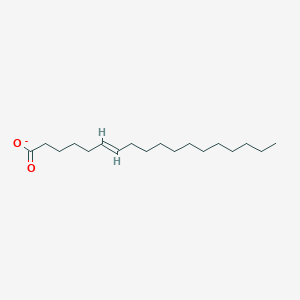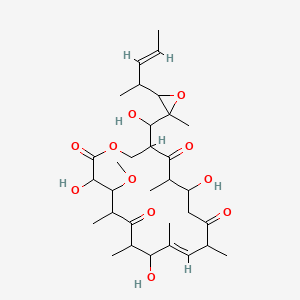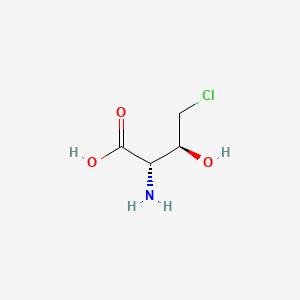
4-chloro-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-L-threonine is a chloroamino acid that is L-threonine in which one of the hydrogens of the terminal methyl group has been replaced by a chlorine. It is a chloroamino acid, a L-threonine derivative and a non-proteinogenic L-alpha-amino acid.
Applications De Recherche Scientifique
Metabolic Engineering for L-Threonine Production
4-Chloro-L-threonine is linked to the production of L-threonine, an essential amino acid with significant industrial applications. Studies have shown that microbial fermentation, primarily involving strains like Escherichia coli and Corynebacterium glutamicum, is a major method for L-threonine production. Metabolic engineering is employed to enhance the productivity and stability of these microbial strains. For instance, Dong, Quinn, and Wang (2011) outlined the genetics and molecular mechanisms for L-threonine pathways in these microorganisms, emphasizing the importance of genetically defined strains for industrial production (Dong, Quinn, & Wang, 2011).
Inactivation and Inhibitor Potential
4-Chloro-L-threonine has been studied as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. Webb and Matthews (1995) demonstrated that 4-Chloro-L-threonine inactivates serine hydroxymethyltransferase in a time- and concentration-dependent manner. This finding suggests potential applications in the development of inhibitors for specific biochemical pathways, which could have implications in the field of chemotherapeutics (Webb & Matthews, 1995).
Enhancing Threonine Production through Genetic Modification
Research has also focused on genetically modifying strains like Corynebacterium glutamicum for improved L-threonine production. Lv et al. (2012) demonstrated that gene inactivation and over-expression of specific genes led to a significant increase in L-threonine accumulation, showcasing the potential of genetic engineering in amino acid production (Lv et al., 2012).
Applications in Threonine Aldolases
Threonine aldolases (TAs) are key in synthesizing β-hydroxy-α-amino acids, with applications in pharmaceuticals. Dückers et al. (2010) highlighted TAs' role in enantio- and diastereoselective synthesis, pertinent in producing compounds like l-threo-phenylserine derivatives. These findings underline the significance of 4-Chloro-L-threonine in synthesizing complex pharmaceuticals (Dückers et al., 2010).
Threonine Export in Microbial Systems
The study of threonine export in microorganisms like Escherichia coli provides insights into amino acid production and export mechanisms. Xu et al. (2017) identified a protein, YecC, that facilitates threonine efflux in E. coli, offering potential avenues for enhancing microbial amino acid production (Xu et al., 2017).
Propriétés
Formule moléculaire |
C4H8ClNO3 |
|---|---|
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 |
Clé InChI |
CETUIFTXYGHITB-GBXIJSLDSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)N)O)Cl |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
SMILES canonique |
C(C(C(C(=O)O)N)O)Cl |
Synonymes |
4-chlorothreonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



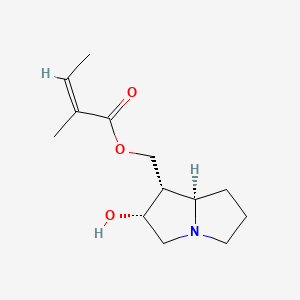
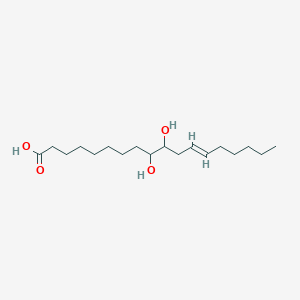
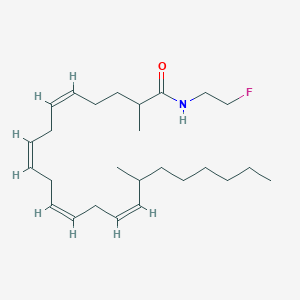
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)
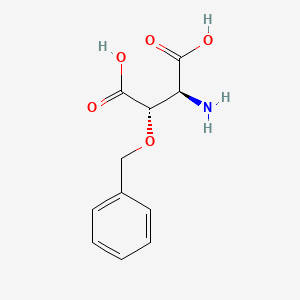
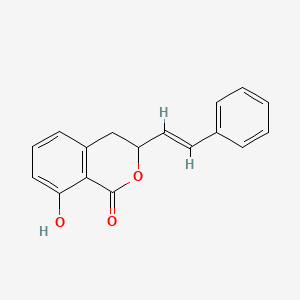
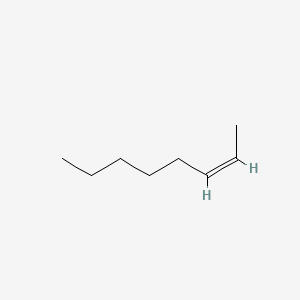

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)


